bis(2,3-dimethylphenyl) phenylamidophosphate
Overview
Description
Bis(2,3-dimethylphenyl) phenylamidophosphate is a useful research compound. Its molecular formula is C22H24NO3P and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.14938063 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Sterically Encumbered Systems: Tetraarylphenyls were investigated as sterically demanding ligands for synthesizing compounds with two p-phenylene-bridged phosphorus centers, providing access to novel materials with low-coordinate phosphorus centers bridged by a sterically encumbered phenylene unit (Shah et al., 2000).
- Flame Retardant Synthesis: Bisphenol-A bis(dimethylphenyl phosphate) was synthesized, showcasing the process parameters that influence yield. The flame retardance of the synthesized compound was tested in various plastic products, indicating its effectiveness as a flame retardant (Yang Jin-fei, 2009).
Flame Retardance Behavior
- Poly(ethylene terephthalate) Copolymer: Bis 4-carboxyphenyl phenyl phosphine oxide was prepared and used as a co-monomer in flame resistant PET, resulting in copolymers with good fiber-forming properties, improved flame retarding behavior, high glass transition temperatures, and improved thermal stability (Li-sheng Wang et al., 2000).
Polymer Development
- Functional Polymers Synthesis: A new route for the atom-economical synthesis of functional polymers was developed, demonstrating the oxidative polycoupling of phenylpyrazole with internal diynes to afford soluble poly(pyrazolylnaphthalene)s with satisfactory yields, high molecular weights, and unique optical properties (Gao et al., 2013).
Optoelectronic Device Application
- Triarylamine Derivatives: Novel triphenylamine-based derivatives with dimethylamino substituents were prepared, showing promising optical and electrochromic behaviors. These materials were introduced into electrochromic devices, demonstrating high coloration efficiency, electrochemical stability, and potential as sensitive chemosensors for detecting explosives (Wu et al., 2019).
Properties
IUPAC Name |
N-bis(2,3-dimethylphenoxy)phosphorylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NO3P/c1-16-10-8-14-21(18(16)3)25-27(24,23-20-12-6-5-7-13-20)26-22-15-9-11-17(2)19(22)4/h5-15H,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGPBSIZMWFQBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=O)(NC2=CC=CC=C2)OC3=CC=CC(=C3C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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